Apo-8'-carotenoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

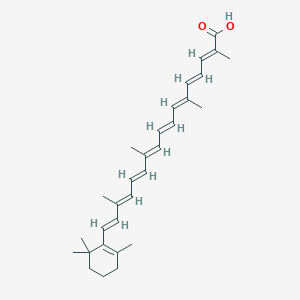

Apo-8'-carotenoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C30H40O2 and its molecular weight is 432.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

1. Vitamin A Activity

Apo-8'-carotenoic acid plays a significant role in the metabolism of carotenoids to vitamin A. Studies indicate that both humans and animals can convert beta-apo-8'-carotenal to this compound and subsequently to retinoids (vitamin A) in vivo. For instance, Olson et al. demonstrated that after administering beta-apo-8'-carotenal to human subjects, metabolites including this compound were detected in serum, indicating its bioavailability and potential role in vitamin A synthesis .

2. Antioxidant Properties

Research has shown that carotenoids, including this compound, exhibit antioxidant properties that can help mitigate oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a pivotal role. The compound's ability to scavenge free radicals has been documented in various studies .

Pharmacological Applications

1. Genotoxicity Studies

The genotoxic potential of this compound has been evaluated through various in vitro assays. For example, studies using human retinal pigment epithelial cells (ARPE-19) indicated that while beta-apo-8'-carotenal induced DNA strand breaks at certain concentrations, the overall evidence for genotoxicity was limited . This suggests a need for further investigation into its safety profile when used as a dietary supplement.

2. Potential Therapeutic Uses

There is emerging interest in the therapeutic applications of this compound due to its metabolic pathways. It has been suggested that the compound may have implications in treating conditions related to vitamin A deficiency and possibly other diseases linked to oxidative stress . However, clinical evidence supporting these claims remains sparse.

Food Science Applications

1. Food Additive and Colorant

this compound is recognized as a food additive (E 160e) and is used for its coloring properties. The European Food Safety Authority (EFSA) has evaluated its safety and concluded that it poses no significant health risks when consumed within established limits . Its use as a colorant is particularly relevant in processed foods where natural coloring agents are preferred.

2. Analytical Methods for Detection

Recent advancements have led to the development of robust analytical methods for detecting this compound in food products. High-performance liquid chromatography (HPLC) techniques have been validated for analyzing this compound across various food matrices, ensuring compliance with safety standards . These methods are essential for quality control and regulatory compliance in food production.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Olson et al., 2000 | Investigate metabolism of beta-apo-8'-carotenal | Detected metabolites including this compound in human serum post-administration; confirmed bioavailability |

| EFSA Opinion, 2012 | Safety evaluation of E 160e | Concluded no significant health risks associated with consumption at established limits; supports use as a food colorant |

| Ganguly et al., 2021 | Study metabolic conversion in animals | Showed conversion of beta-apo-8'-carotenal to various metabolites including this compound; indicates metabolic activity |

Eigenschaften

CAS-Nummer |

1962-15-8 |

|---|---|

Molekularformel |

C30H40O2 |

Molekulargewicht |

432.6 g/mol |

IUPAC-Name |

(2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoic acid |

InChI |

InChI=1S/C30H40O2/c1-23(13-8-9-14-24(2)17-11-18-27(5)29(31)32)15-10-16-25(3)20-21-28-26(4)19-12-22-30(28,6)7/h8-11,13-18,20-21H,12,19,22H2,1-7H3,(H,31,32)/b9-8+,15-10+,17-11+,21-20+,23-13+,24-14+,25-16+,27-18+ |

InChI-Schlüssel |

MREKHRDVEZGVPJ-CUIXVSHYSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C)C |

Isomerische SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O)/C)/C |

Kanonische SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C)C |

Synonyme |

apo-8'-carotenoic acid beta-apo-8'-carotenoic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.